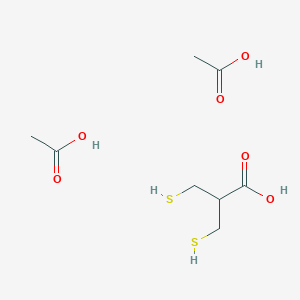
2-Acetylthiomethyl-3-acetylthiopropionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetylthiomethyl-3-acetylthiopropionic acid is an organic compound with significant potential in various scientific fields. It is characterized by the presence of acetyl and thiomethyl groups attached to a propionic acid backbone. This compound is known for its unique chemical properties and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylthiomethyl-3-acetylthiopropionic acid typically involves the reaction of appropriate thiol and acetyl compounds under controlled conditions. One common method includes the reaction of 3-mercaptopropionic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
化学反応の分析
Types of Reactions: 2-Acetylthiomethyl-3-acetylthiopropionic acid undergoes various chemical reactions, including:
Oxidation: The thiomethyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Acetylthiomethyl-3-acetylthiopropionic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex compounds
作用機序
The mechanism of action of 2-acetylthiomethyl-3-acetylthiopropionic acid involves its interaction with specific molecular targets. The acetyl and thiomethyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate oxidative stress and cellular signaling pathways .
類似化合物との比較
- 3-Acetylthio-2-methylpropionic acid
- 2-Acetylthiomethyl-3-(4-methylbenzoyl)propionic acid
- 2-Methyl-3-furanthiol acetate
Comparison: 2-Acetylthiomethyl-3-acetylthiopropionic acid is unique due to the presence of both acetyl and thiomethyl groups, which confer distinct chemical properties and reactivity.
特性
分子式 |
C8H16O6S2 |
|---|---|
分子量 |
272.3 g/mol |
IUPAC名 |
acetic acid;3-sulfanyl-2-(sulfanylmethyl)propanoic acid |
InChI |
InChI=1S/C4H8O2S2.2C2H4O2/c5-4(6)3(1-7)2-8;2*1-2(3)4/h3,7-8H,1-2H2,(H,5,6);2*1H3,(H,3,4) |
InChIキー |
NAMLDQMJDFDKCL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C(C(CS)C(=O)O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




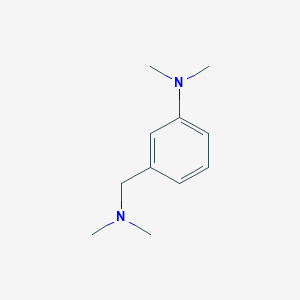
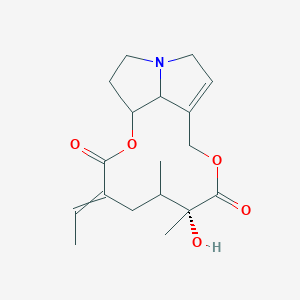
![2-Amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14791726.png)
![10,16-bis(3,5-difluorophenyl)-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B14791727.png)
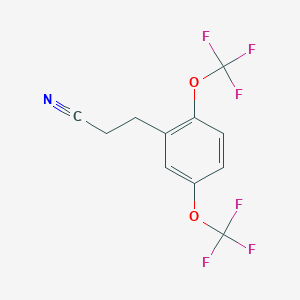
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B14791749.png)

![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14791761.png)
![Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-](/img/structure/B14791773.png)
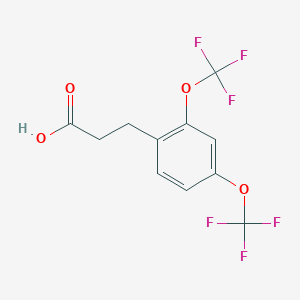
![6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one](/img/structure/B14791784.png)
![Ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6-triene-16-carboxylate](/img/structure/B14791786.png)
